D-xylo-Hexos-5-ulose

Carbohydrate chemistry NMR spectroscopy Tautomeric equilibrium

D-xylo-Hexos-5-ulose (CAS 19684-22-1), also designated 5-keto-D-glucose or 5-gluconose, is a 1,5-dicarbonyl hexose (ketoaldose) formally derived from D-glucose via oxidation at the C-5 position. The compound exists in aqueous solution as a complex equilibrium mixture of at least six isomeric forms plus one anhydro form, a structural feature definitively established by high-field ¹H and ¹³C NMR spectroscopy.

Molecular Formula C6H10O6
Molecular Weight 178.14 g/mol
Cat. No. B8528097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-xylo-Hexos-5-ulose
Molecular FormulaC6H10O6
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC(C(=O)C(C(C(C=O)O)O)O)O
InChIInChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3,5-6,8-9,11-12H,2H2/t3-,5+,6+/m0/s1
InChIKeyZAVYLQGLQYIKKF-OTWZMJIISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-xylo-Hexos-5-ulose (5-Keto-D-glucose) Procurement Guide: Baseline Identity and Key Comparators for Scientific Selection


D-xylo-Hexos-5-ulose (CAS 19684-22-1), also designated 5-keto-D-glucose or 5-gluconose, is a 1,5-dicarbonyl hexose (ketoaldose) formally derived from D-glucose via oxidation at the C-5 position [1]. The compound exists in aqueous solution as a complex equilibrium mixture of at least six isomeric forms plus one anhydro form, a structural feature definitively established by high-field ¹H and ¹³C NMR spectroscopy [2]. Synthetically accessible through multiple routes—including microbial oxidation of D-glucose by Gluconobacter spp., epoxidation/hydrolysis cascades from 6-deoxyhex-5-enopyranosides, and chemo-enzymatic pathways from D-galactose—D-xylo-hexos-5-ulose serves as a strategic chiral building block for the preparation of iminoalditol glycosidase inhibitors (e.g., 1-deoxynojirimycin, nojirimycin) and as a putative biosynthetic intermediate en route to myo-inositol and scyllo-inositol [3][4][5][6].

Why D-xylo-Hexos-5-ulose Cannot Be Replaced by Generic Aldohexos-5-uloses in Synthetic and Analytical Workflows


Although D-xylo-hexos-5-ulose and its C-2 epimer D-lyxo-hexos-5-ulose (5-ketomannose) share the same empirical formula, they diverge critically in their downstream synthetic utility and stereochemical behavior [1]. Each isomer serves as the exclusive stereochemical precursor to a distinct class of glycosidase-targeting iminoalditols: D-xylo-hexos-5-ulose directs synthesis toward D-gluco-configured 1-deoxynojirimycin derivatives, whereas D-lyxo-hexos-5-ulose is required for D-manno-configured deoxymannojirimycin [2][3]. In double reductive amination reactions, D-xylo-hexos-5-ulose yields a measurable 4:1 epimeric mixture when cyclized with α-N-Boc-lysine methyl ester, while D-lyxo-hexos-5-ulose proceeds without observable epimerization at C-5 under identical conditions [4]. Furthermore, the 2-acetamido-2-deoxy derivative of D-xylo-hexos-5-ulose undergoes cyclization with complete stereoretention at C-5, a behavior that cannot be assumed for other hexos-5-ulose scaffolds [5]. These stereochemistry-dependent outcomes make generic substitution between hexos-5-ulose isomers scientifically invalid for target-oriented synthesis.

D-xylo-Hexos-5-ulose Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Isomeric Complexity in Aqueous Solution: D-xylo-Hexos-5-ulose vs. D-lyxo-Hexos-5-ulose Distinct Tautomeric Profiles

Upon deprotection in aqueous acid, D-xylo-hexos-5-ulose (5-keto-glucose) generates a mixture of at least six distinct isomeric forms plus one anhydro form, with the dominant species adopting the 1R,5R-D-xylo-hexofuranos-5-ulose pyranose structure as confirmed by high-field ¹H and ¹³C NMR in D₂O [1]. In contrast, the C-2 epimer D-lyxo-hexos-5-ulose (5-keto-mannose) exhibits an isomeric composition in aqueous solution dominated by α/β-D-fructofuranose-related structures, not the pyranose-dominant profile of the xylo isomer [2]. This differential tautomeric distribution directly impacts the compound's reactivity as an electrophilic dicarbonyl partner in double reductive amination and aldol condensation cascades.

Carbohydrate chemistry NMR spectroscopy Tautomeric equilibrium

Synthetic Outcome Divergence in Double Reductive Amination: D-xylo vs. D-lyxo Epimerization at C-5

In a direct comparative study employing identical double reductive amination conditions with α-N-Boc-lysine methyl ester, D-xylo-hexos-5-ulose produced a 4:1 mixture of (1′R)-N-methoxycarbonyl-(1-N-Boc-amino)pentyl-1-deoxynojirimycin and the corresponding L-ido epimer (i.e., ~80% desired product, ~20% epimer), whereas D-lyxo-hexos-5-ulose furnished the desired N-alkylated 1-deoxymannojirimycin derivative without any observable epimer formation at C-5 [1]. This quantitative difference in diastereoselectivity demonstrates that the two isomers are not synthetically interchangeable for the preparation of stereochemically pure iminoalditol–amino acid hybrids.

Iminoalditol synthesis Glycosidase inhibitors Double reductive amination

C-5 Epimerization-Free Cyclization of 2-Acetamido-2-deoxy-D-xylo-hexos-5-ulose: A Unique Stereochemical Fidelity Not Generalizable to Other Substrates

The cyclization of 2-acetamido-2-deoxy-D-xylo-hexos-5-ulose (the 2-acetamido derivative of the target compound) with N-2 protected L-lysine derivatives via double reductive amination proceeded without any observable epimer formation at C-5, yielding stereochemically homogeneous 2-acetamido-1,2-dideoxynojirimycin derivatives [1]. This stands in marked contrast to the parent (unsubstituted) D-xylo-hexos-5-ulose, which gives a 4:1 epimeric mixture under analogous conditions, highlighting the critical influence of the 2-acetamido substituent on reaction stereochemistry. No comparable stereochemical outcome has been reported for the corresponding D-lyxo series with 2-acetamido substitution.

Hexosaminidase inhibitors 1,2-Dideoxynojirimycin Stereochemical fidelity

D-xylo-Hexos-5-ulose as the Sole Substrate for Biomimetic myo-Inositol Synthesis via Intramolecular Aldol Condensation

In a systematic study of the intramolecular aldol condensation of aldohexos-5-ulose derivatives across the D-xylo, L-ribo, L-arabino, and L-lyxo stereoseries, the D-xylo derivative was uniquely productive for the biomimetic synthesis of myo-inositol. The two-step sequence (base-catalyzed intramolecular aldol condensation followed by stereoselective reduction with NaBH(OAc)₃) gave enantiomerically pure protected myo-inositol with complete stereoselection, with the intermediate inosose isolated in 30–38% yield [1]. Only one of four possible inososes was obtained from the D-xylo stereoseries, and this specific inosose—upon stereoselective reduction—directly affords myo-inositol. The L-ribo stereoseries, by comparison, gave a different inosose isomer and thus a different inositol product, illustrating the configurational determinism of the starting hexos-5-ulose [1].

Inositol biosynthesis Biomimetic synthesis Aldol condensation

Exclusive Precursor Role for 1-Deoxynojirimycin and Glucosidase-Targeting Probes: D-xylo vs. D-lyxo Pathway Segregation

D-xylo-Hexos-5-ulose is the established synthetic precursor to 1-deoxynojirimycin (DNJ) and its N-alkylated derivatives, including the clinically used glucosylceramide synthase inhibitor miglustat (N-butyl-DNJ) [1][2]. Cyclization of D-xylo-hexos-5-ulose with methyl 6-aminohexanoate produced (methoxycarbonyl)pentyl-1-deoxynojirimycin, which, upon further functionalization with N-dansyl-1,6-diaminohexane, yielded fluorescent probes that acted as strong D-glucosidase inhibitors and demonstrated pharmacological chaperone activity for β-glucocerebrosidase in Gaucher fibroblast (N370S) cells at sub-inhibitory concentrations [3]. In contrast, D-lyxo-hexos-5-ulose serves as the precursor to deoxymannojirimycin (DMJ), a mannosidase inhibitor with an entirely different glycosidase inhibition profile [4]. There is no synthetic crossover: D-xylo-hexos-5-ulose cannot yield DMJ, and D-lyxo-hexos-5-ulose cannot yield DNJ.

1-Deoxynojirimycin Pharmacological chaperone Gaucher disease

Regulatory Reference Standard for Miglustat Impurity Profiling: D-xylo-Hexos-5-ulose as Miglustat Impurity C

D-xylo-Hexos-5-ulose (CAS 19684-22-1) is formally designated as Miglustat Impurity C (also listed as Miglustat Impurity 1) and is supplied as a fully characterized reference standard compliant with regulatory guidelines for ANDA and DMF submissions [1]. The compound is provided as a mixture of open and cyclic isomers with characterization data including HPLC purity (typically ≥98%), ¹H NMR, MS, and chromatographic retention data . This regulatory designation as a specified impurity of miglustat (N-butyl-1-deoxynojirimycin) is directly traceable to its role as the 5-keto oxidation byproduct or synthetic intermediate in miglustat manufacturing, a designation not shared by D-lyxo-hexos-5-ulose (which is not a miglustat impurity) .

Pharmaceutical impurity Miglustat Reference standard

D-xylo-Hexos-5-ulose Optimal Procurement Scenarios: Research and Industrial Applications Grounded in Comparative Evidence


Stereospecific Synthesis of D-gluco-Configured Iminoalditol Glycosidase Inhibitors (1-Deoxynojirimycin Series)

D-xylo-Hexos-5-ulose is the mandatory chiral precursor for any synthetic program targeting 1-deoxynojirimycin (DNJ) and its N-alkylated, N-acylated, or fluorescently labeled derivatives [1]. As demonstrated by Froehlich et al. (2010), double reductive amination of D-xylo-hexos-5-ulose with methyl 6-aminohexanoate followed by chain extension with N-dansyl-1,6-diaminohexane yields potent D-glucosidase inhibitors with pharmacological chaperone activity in Gaucher N370S fibroblasts at sub-inhibitory concentrations [1]. Procurement of D-xylo-hexos-5-ulose—rather than the D-lyxo isomer—is essential because the C-2 stereochemistry of the starting hexos-5-ulose irreversibly determines the D-gluco vs. D-manno configuration of the resulting iminoalditol product [2].

Biomimetic Synthesis of Enantiomerically Pure myo-Inositol and Selectively Protected Derivatives

Catelani et al. (2016) established that D-xylo-hexos-5-ulose is the only aldohexos-5-ulose stereoisomer that enables a biomimetic two-step synthesis of myo-inositol: intramolecular aldol condensation followed by stereoselective NaBH(OAc)₃ reduction [1]. This route yields enantiomerically pure, selectively protected myo-inositol directly from carbohydrate precursors without requiring desymmetrization of meso-inositol—a significant advantage over routes starting from commercial myo-inositol. The D-xylo stereoseries uniquely controls three of the six stereocenters of the inositol framework and gives access to seven of the nine inositol isomers, making procurement of D-xylo-hexos-5-ulose critical for inositol phosphate SAR programs [1].

Pharmaceutical Impurity Reference Standard for Miglustat Quality Control and ANDA/DMF Submissions

D-xylo-Hexos-5-ulose (CAS 19684-22-1) is formally designated as Miglustat Impurity C and is supplied as a fully characterized reference standard with ≥98% HPLC purity, accompanied by COA, ¹H NMR, MS, and HPLC chromatographic data compliant with ICH regulatory guidelines [1][2]. This compound must be procured by analytical development and quality control laboratories performing impurity profiling, method validation, forced degradation studies, or stability-indicating assay development for miglustat drug substance and drug product. D-lyxo-hexos-5-ulose is not a miglustat impurity and cannot serve as a substitute for this regulatory purpose [2].

Synthesis of 2-Acetamido-1,2-dideoxynojirimycin Hexosaminidase Inhibitors with Complete C-5 Stereoretention

The 2-acetamido-2-deoxy derivative of D-xylo-hexos-5-ulose (CAS 153373-83-2) undergoes double reductive amination with N-2 protected L-lysine derivatives without any observable epimer formation at C-5, providing stereochemically homogeneous 2-acetamido-1,2-dideoxynojirimycin derivatives [1]. This stereochemical fidelity is critical for hexosaminidase inhibitor programs, where C-5 epimeric purity directly affects biological activity. Researchers procuring this derivative can expect reduced chromatographic purification burden and higher isolated yields of the target epimer compared to routes starting from the unsubstituted parent compound, which produces an ~4:1 epimeric mixture [2].

Quote Request

Request a Quote for D-xylo-Hexos-5-ulose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.